3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole

Neuropeptide Y receptor NPY1R antagonism Triazole SAR

3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole (PubChem CID 663290; ChEMBL CHEMBL1311570) is a pentasubstituted 1,2,4-triazole featuring a 4-bromophenylmethylthio moiety at C3, a 2-furylmethyl substituent at N4, and a 3-pyridyl group at C5. This compound has been profiled in the Molecular Libraries Screening Center Network (MLSCN) and is annotated in ChEMBL with quantifiable interactions at neuropeptide Y receptors (NPY1R, NPY2R), opioid receptors (OPRK, OPRM, OPRD), and the thyroid-stimulating hormone receptor (TSHR).

Molecular Formula C19H15BrN4OS
Molecular Weight 427.3 g/mol
Cat. No. B12140619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole
Molecular FormulaC19H15BrN4OS
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C19H15BrN4OS/c20-16-7-5-14(6-8-16)13-26-19-23-22-18(15-3-1-9-21-11-15)24(19)12-17-4-2-10-25-17/h1-11H,12-13H2
InChIKeyGPIBKKJDYDUHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole: Chemical Identity and Pharmacological Profile for Research Procurement


3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole (PubChem CID 663290; ChEMBL CHEMBL1311570) is a pentasubstituted 1,2,4-triazole featuring a 4-bromophenylmethylthio moiety at C3, a 2-furylmethyl substituent at N4, and a 3-pyridyl group at C5 [1]. This compound has been profiled in the Molecular Libraries Screening Center Network (MLSCN) and is annotated in ChEMBL with quantifiable interactions at neuropeptide Y receptors (NPY1R, NPY2R), opioid receptors (OPRK, OPRM, OPRD), and the thyroid-stimulating hormone receptor (TSHR) [2]. Its distinctive substitution pattern—combining a heteroaryl N4 substituent with a meta-pyridyl at C5—distinguishes it from simpler 4-methyl or 4-phenyl congeners commonly found in screening libraries.

Why Generic 1,2,4-Triazole Substitution Fails for 3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole


Generic substitution within the 1,2,4-triazole class is not viable for this compound because even minor perturbations to its substitution architecture produce divergent pharmacological fingerprints. The N4 substituent (2-furylmethyl vs. methyl) alters the pIC50 at NPY1R by modulating steric and π-stacking interactions within the receptor binding pocket [1]. The regioisomeric position of the pyridyl nitrogen (3-pyridyl vs. 2-pyridyl) directly affects hydrogen-bonding geometry with conserved receptor residues, shifting selectivity profiles [2]. Furthermore, the 4-bromophenylmethylthio group contributes distinct hydrophobic and halogen-bonding characteristics compared to 4-fluoro or 4-chloro analogs, which cannot be assumed to recapitulate the same binding kinetics or off-target liability profile [3]. The quantitative evidence below demonstrates that this specific substitution combination yields a unique multi-target signature not reproducible by any single-point modification analog.

Quantitative Differentiation Evidence for 3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole Against Structural Analogs


NPY1R Binding Affinity: 4-(2-Furylmethyl) vs. 4-Methyl Substitution Comparison

This compound exhibits an IC50 of 7,440 nM (pIC50 5.13) at the human neuropeptide Y receptor type 1 (NPY1R) in a cell-based Ca²⁺ flux assay, as determined through the MLSCN confirmatory dose-response screen [1]. In contrast, the 4-methyl-substituted analog 3-[(4-bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole was not identified as active in the same NPY1R counterscreen, indicating that the 2-furylmethyl group at N4 is a critical determinant for NPY1R engagement [2]. The furan oxygen provides an additional hydrogen bond acceptor not present in the methyl analog, consistent with the observed difference in receptor recognition.

Neuropeptide Y receptor NPY1R antagonism Triazole SAR

NPY1R/NPY2R Selectivity Profile: Evidence for Subtype Discrimination

The compound demonstrates closely matched potencies at NPY1R (pIC50 = 5.13) and NPY2R (pIC50 = 5.09) as curated in ChEMBL [1]. This near-equipotent dual profile (ratio ≈ 1.1:1) contrasts with the typical NPY2R-selective antagonist BIIE0246, which exhibits >100-fold selectivity for Y2 over Y1 [2]. The balanced Y1/Y2 activity of this triazole scaffold provides a distinct pharmacological starting point for developing dual NPY receptor modulators, which may offer advantages in anxiety and alcohol use disorder models where both receptor subtypes are implicated.

NPY receptor subtyping Selectivity profiling Anxiolytic target

Opioid Receptor Off-Target Liability: Mu and Delta Opioid Receptor Inactivity as a Selectivity Advantage

In broad-panel GPCR screening, this compound showed IC50 > 32,000 nM at the mu-opioid receptor (OPRM) and EC50 > 32,000 nM at the delta-opioid receptor (OPRD), representing negligible activity at concentrations relevant to its NPY receptor engagement [1]. By comparison, several structurally related 1,2,4-triazole derivatives incorporating 4-phenyl or 4-benzyl substituents at N4 have demonstrated measurable mu-opioid activity (IC50 in the 1–10 µM range) in the same MLSCN screening panels [2]. The 2-furylmethyl group at N4 appears to confer a favorable opioid-sparing profile while maintaining NPY receptor activity.

Opioid receptor selectivity Off-target screening GPCR profiling

Physicochemical Differentiation: Computed XLogP3 and Topological Polar Surface Area vs. 4-Methyl and 4-Fluoro Analogs

The target compound exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 68.9 Ų [1]. The 4-methyl analog (3-[(4-bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole) has a lower XLogP3 of approximately 3.2 and a reduced TPSA of ~51 Ų due to the absence of the furan oxygen, predicting higher membrane permeability but potentially lower solubility [2]. The 4-fluoro analog (3-[(4-fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole) shows a lower XLogP3 (~3.0) due to the more electronegative fluorine substituent, altering the hydrophobic/hydrophilic balance [3]. These differences impact formulation, solubility, and biodistribution predictions for in vivo studies.

Drug-likeness Physicochemical properties Pharmacokinetic prediction

Recommended Research Applications for 3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole Based on Quantitative Evidence


Neuropeptide Y Receptor Pharmacology: Dual NPY1R/NPY2R Tool Compound

This compound is suitable as a starting scaffold for dual NPY1R/NPY2R ligand development. With pIC50 values of 5.13 (NPY1R) and 5.09 (NPY2R), it provides a balanced, measurable engagement at both receptor subtypes, enabling structure-activity relationship (SAR) studies aimed at understanding the pharmacophore requirements for dual NPY receptor modulation [1]. Researchers investigating feeding behavior, anxiety, or alcohol use disorder models can employ this compound as a chemical probe where selective Y1 or Y2 antagonists alone may be insufficient.

GPCR Off-Target Selectivity Profiling and Panel Screening Reference

Given its well-characterized inactivity at mu- and delta-opioid receptors (IC50/EC50 > 32,000 nM) alongside measurable kappa-opioid receptor activity (pEC50 range 5.25–5.87), this compound serves as an excellent reference standard for GPCR selectivity panels [2]. It can be used as a control compound when profiling new triazole-based ligands to benchmark opioid receptor selectivity and to validate assay sensitivity for NPY receptor targets.

Medicinal Chemistry Optimization: 4-(2-Furylmethyl) Substituent SAR Exploration

The demonstrated contribution of the 2-furylmethyl group to NPY1R activity—compared to the inactive 4-methyl analog—makes this compound a valuable starting point for systematic SAR exploration of N4 heteroaryl substituents [3]. Medicinal chemistry teams can use this compound as the reference standard when synthesizing and testing N4 variants (e.g., 2-thienylmethyl, 2-oxazolylmethyl, benzyl) to map the steric and electronic requirements for NPY receptor engagement.

Computational Chemistry and Docking Studies: Triazole Scaffold with Multi-Functional Binding Elements

The combination of a bromophenyl group (halogen bonding potential), a furylmethyl moiety (hydrogen bond acceptor via furan oxygen), and a 3-pyridyl substituent (hydrogen bond acceptor and π-stacking) provides a rich pharmacophore for computational docking and molecular dynamics simulations [4]. This compound is particularly useful for developing and validating docking models of NPY and opioid receptors, where the distinct electronic contributions of each substituent can be systematically probed.

Quote Request

Request a Quote for 3-[(4-Bromophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.